molecular formula C11H24N2S B12862030 3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine

3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine

Cat. No.: B12862030
M. Wt: 216.39 g/mol
InChI Key: DTGNBONDCMVQFM-UHFFFAOYSA-N
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Description

3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine is a chemical compound characterized by the presence of a thiomorpholine ring attached to a hexane chain with an amine group at one end and a methyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine typically involves the reaction of 3-methylhexan-1-amine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiomorpholine ring and the amine group play crucial roles in binding to these targets, thereby exerting the compound’s effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(thiomorpholin-4-yl)hexanoate
  • 6-(thiomorpholin-4-yl)hexan-1-amine
  • 4-Phenyl-1,3-thiazol-2-amine

Uniqueness

3-Methyl-6-(thiomorpholin-4-yl)hexan-1-amine is unique due to the presence of the methyl group at the third carbon position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

3-methyl-6-thiomorpholin-4-ylhexan-1-amine

InChI

InChI=1S/C11H24N2S/c1-11(4-5-12)3-2-6-13-7-9-14-10-8-13/h11H,2-10,12H2,1H3

InChI Key

DTGNBONDCMVQFM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1CCSCC1)CCN

Origin of Product

United States

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